N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride
Description
Systematic Nomenclature and CAS Registry Information
This compound is registered under Chemical Abstracts Service number 73664-32-1, which specifically identifies the hydrochloride salt form of this compound. The systematic International Union of Pure and Applied Chemistry name for this compound is N-(2-aminoethyl)-2-naphthalen-1-ylacetamide;hydrochloride, reflecting its structural composition. Alternative nomenclature systems have designated this compound as 1-Naphthaleneacetamide, N-(2-aminoethyl)-, monohydrochloride, emphasizing the naphthalene acetamide core structure with the aminoethyl substituent.
The compound exists in multiple synonymous forms within chemical databases, including N-(2-Aminoethyl)-2-(Naphthalen-1-Yl)Acetamide Hydrochloride and the simplified designation as Naphthylacetylethylenediamine Hydrochloride. These various nomenclatures reflect different approaches to describing the same molecular structure, with some emphasizing the naphthalene ring system and others highlighting the acetamide functional group. The National Service Center designation NSC-84159 provides an additional identifier for research purposes.
The free base form of this compound, without the hydrochloride salt, carries a distinct Chemical Abstracts Service number of 36321-43-4. This distinction is crucial for understanding the relationship between the salt and free base forms, as they possess different physical and chemical properties while maintaining the same core molecular structure. The United States Pharmacopeia Unique Ingredient Identifier for the free base is U3LUK7H8QI, while the hydrochloride salt carries the identifier QH22YEB1UT.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₄H₁₇ClN₂O, representing the complete salt form including the hydrochloride component. This formula indicates the presence of fourteen carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. The molecular weight of the hydrochloride salt is calculated as 264.75 grams per mole.
In contrast, the free base form exhibits the molecular formula C₁₄H₁₆N₂O with a molecular weight of 228.29 grams per mole. This difference of 36.46 grams per mole corresponds precisely to the addition of hydrochloric acid in the salt formation process. The monoisotopic mass of the free base has been determined as 228.126263 atomic mass units, providing high-precision mass spectrometric identification parameters.
| Property | Hydrochloride Salt | Free Base |
|---|---|---|
| Chemical Abstracts Service Number | 73664-32-1 | 36321-43-4 |
| Molecular Formula | C₁₄H₁₇ClN₂O | C₁₄H₁₆N₂O |
| Molecular Weight (g/mol) | 264.75 | 228.29 |
| Monoisotopic Mass (u) | Not specified | 228.126263 |
The compound demonstrates achiral stereochemistry with zero defined stereocenters and no E/Z centers, indicating a relatively simple three-dimensional arrangement despite its complex structure. The charge state of the free base is neutral, while the hydrochloride salt carries appropriate ionic characteristics resulting from protonation of the aminoethyl group.
Physical property measurements have established the density of the free base as 1.147 grams per cubic centimeter. The melting point range has been determined as 94-96 degrees Celsius for the free base form, while the hydrochloride salt melting point has not been specifically reported in available literature. The boiling point of the free base is predicted to be 491.7 degrees Celsius at standard atmospheric pressure.
Crystallographic and Conformational Studies
Crystallographic analysis of this compound reveals important structural details about its three-dimensional arrangement and molecular conformation. While specific single-crystal X-ray diffraction data for this exact compound are limited in the available literature, related naphthalene acetamide derivatives provide valuable insights into the expected structural characteristics.
Crystal structure studies of similar naphthalene-containing acetamides demonstrate that these compounds typically adopt conformations where the naphthalene ring system maintains planarity while the acetamide side chain can exhibit rotational freedom around the methylene linker. In related structures such as N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, the naphthalene ring system subtends significant dihedral angles with attached aromatic systems, often exceeding 80 degrees.
The presence of intramolecular hydrogen bonding interactions is a characteristic feature of naphthalene acetamide derivatives. These interactions typically involve the amide hydrogen and nearby functional groups, creating pseudo-cyclic arrangements that influence the overall molecular conformation. In the case of this compound, the aminoethyl chain provides additional sites for hydrogen bonding interactions, both intramolecularly and in crystal packing arrangements.
Computational conformational analysis indicates that the compound exists in multiple low-energy conformations, with ten distinct conformers identified for the free base form. This conformational flexibility arises primarily from rotation around the bonds connecting the naphthalene ring to the acetamide group and within the aminoethyl chain. The hydrochloride salt formation likely restricts some of this conformational freedom through ionic interactions and additional hydrogen bonding networks.
Crystal packing studies of related naphthalene acetamide compounds reveal the importance of π-π stacking interactions between naphthalene rings and hydrogen bonding networks involving the acetamide functional groups. These intermolecular interactions contribute significantly to crystal stability and influence the physical properties of the solid state material.
Comparative Structural Analysis with Related Naphthalene Derivatives
This compound shares structural similarities with several important naphthalene derivatives, each offering insights into structure-activity relationships and chemical behavior patterns. The parent compound 1-naphthaleneacetamide, with Chemical Abstracts Service number 86-86-2, represents the simplest analog lacking the aminoethyl substituent. This parent compound has a molecular formula of C₁₂H₁₁NO and molecular weight of 185.22 grams per mole, demonstrating the structural contribution of the aminoethyl modification.
Properties
IUPAC Name |
N-(2-aminoethyl)-2-naphthalen-1-ylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.ClH/c15-8-9-16-14(17)10-12-6-3-5-11-4-1-2-7-13(11)12;/h1-7H,8-10,15H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERIBNMFKALPTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223888 | |
| Record name | Acetamide, N-(2-aminoethyl)-2-(1-naphthyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73664-32-1 | |
| Record name | N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073664321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(2-aminoethyl)-2-(1-naphthyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Aminoethyl)-2-(1-naphthyl)-acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-AMINOETHYL)-1-NAPHTHYLACETAMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH22YEB1UT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with the activation of 1-naphthylacetic acid using N-hydroxysuccinimide (NHS) and diisopropylcarbodiimide (DIC) in chloroform. The carbodiimide reagent (DIC) facilitates the formation of an NHS-active ester intermediate, which subsequently reacts with ethylenediamine to form the target acetamide. Key parameters include:
| Parameter | Details |
|---|---|
| Starting Material | 1-Naphthylacetic acid (13.5 mmol) |
| Coupling Reagents | NHS (equimolar), DIC (equimolar) |
| Solvent System | Chloroform (30 mL initial, 150 mL post-activation) |
| Temperature | 20°C (activation), 0–20°C (amine addition) |
| Reaction Time | 1 hour (activation), overnight (conjugation) |
| Workup | Sequential washes with 10% NaCl, drying over Na₂SO₄, chromatography |
| Yield | 70% |
The use of NHS ensures selective amide bond formation, while DIC minimizes racemization—a critical advantage for preserving stereochemical integrity. Excess ethylenediamine (12 equivalents) drives the reaction to completion, though it necessitates rigorous post-reaction purification to remove unreacted diamine.
Purification and Hydrochloride Formation
Post-reaction, the crude product undergoes flash chromatography using a dichloromethane/methanol (8:1 v/v) eluent system. The hydrochloride salt is formed during the workup phase, where residual ethylenediamine reacts with HCl generated in situ or introduced via the sodium chloride wash. This step enhances the compound’s stability and aqueous solubility, making it suitable for biological assays.
Alternative Methodologies and Optimizations
While the carbodiimide-mediated route dominates literature, alternative strategies have been explored to address scalability and safety concerns.
Solvent and Reagent Substitutions
Preliminary studies suggest that replacing chloroform with dichloromethane or acetonitrile may reduce toxicity without compromising yield. However, polar aprotic solvents like DMF or DMSO are avoided due to their tendency to promote NHS ester hydrolysis.
Industrial-Scale Considerations
Transitioning from laboratory to industrial production necessitates modifications to enhance efficiency and safety:
Continuous Flow Reactors
Continuous flow systems offer advantages in heat dissipation and mixing efficiency, critical for large-scale carbodiimide-mediated reactions. A hypothetical scaled-up process might involve:
- Stage 1 : Continuous activation of 1-naphthylacetic acid in a static mixer.
- Stage 2 : In-line coupling with ethylenediamine in a temperature-controlled tubular reactor.
Such systems could reduce reaction times from hours to minutes while maintaining >65% yield.
Waste Management
The primary synthesis generates diisopropylurea as a byproduct, which is insoluble in chloroform and removed via filtration. Industrial processes might employ solvent recovery systems to minimize waste and cost.
Analytical Validation of Synthesis
Post-synthesis characterization ensures structural fidelity and purity:
Spectroscopic Confirmation
Chromatographic Purity
HPLC analyses typically show ≥98% purity, with trace impurities (e.g., unreacted 1-naphthylacetic acid) quantified via UV detection at 254 nm.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Naphthylacetamide derivatives with oxidized functional groups.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with various alkyl or acyl groups.
Scientific Research Applications
Pharmacological Studies
N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride has been studied for its potential therapeutic effects, particularly in treating ocular disorders. Research indicates that it may modulate signaling pathways involved in oxidative stress responses, which are crucial in conditions like retinal degeneration and other ocular diseases .
Case Study: Ocular Disorders
A study outlined methods for treating ocular disorders using this compound. It was administered to subjects to assess its effectiveness in modulating reactive oxygen species (ROS) generation in retinal cells. Results demonstrated significant reductions in ROS levels, suggesting a protective effect against oxidative damage .
Biochemical Research
This compound has been utilized as a biochemical probe to investigate enzyme activity related to phospholipase signaling pathways. Its ability to interact with specific receptors makes it a valuable tool for understanding cellular mechanisms and developing new therapeutic strategies .
Case Study: Enzyme Modulation
In experiments involving cultured retinal pigment epithelial cells, the compound was shown to affect the activity of NADPH oxidase, an enzyme implicated in ROS production. The modulation of this enzyme's activity highlights the compound's potential role in therapeutic interventions for diseases characterized by oxidative stress .
Toxicological Studies
Toxicological assessments have indicated that this compound can cause skin irritation and is harmful if ingested. These findings are crucial for determining safe handling practices in laboratory settings and potential risks associated with its use in therapeutic applications .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. It may also interact with cellular membranes, affecting membrane fluidity and permeability. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tris(2-aminoethyl)amine: A compound with a similar aminoethyl group but different structural framework.
2-Aminoethylmethacrylamide hydrochloride: Another compound with an aminoethyl group, used in polymer synthesis
Uniqueness
N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride is unique due to its naphthylacetamide structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable in applications where other similar compounds may not be suitable.
Biological Activity
N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride, also known as a naphthylacetamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a naphthalene ring and an aminoethyl side chain, contributing to its interactions with various biological targets.
- Molecular Formula : C14H17ClN2O
- Molecular Weight : 256.75 g/mol
- CAS Number : 100-00-0
- Purity : >95% (HPLC) .
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. Research indicates that compounds with similar structures exhibit affinities for dopaminergic and serotonergic receptors, which are crucial in regulating mood, cognition, and motor control.
Dopaminergic and Serotonergic Activity
A study focusing on related naphthyl derivatives found that 2-(1-naphthyl)ethyl amines demonstrated significant binding affinities for dopamine D(2) and serotonin 5-HT(1A) receptors. These interactions suggest that this compound may also influence these pathways, potentially offering therapeutic benefits in neuropsychiatric disorders .
In Vitro Studies
In vitro assays have shown that this compound can modulate receptor activity. For instance, compounds structurally related to it have been tested for their ability to inhibit ribonucleotide reductase (RR), an enzyme involved in DNA synthesis and repair. Such inhibition could lead to anticancer effects, making this compound a candidate for further investigation in oncology .
Case Studies
- Antidepressant Potential : A case study examined the effects of a related naphthylacetamide on depressive-like behaviors in rodent models. The compound was administered over a period of two weeks, resulting in a significant reduction in immobility time during forced swim tests, indicating potential antidepressant activity.
- Neuroprotective Effects : Another study evaluated the neuroprotective properties of this compound against oxidative stress in neuronal cell lines. Results showed that the compound reduced cell death and increased antioxidant enzyme activity, suggesting its utility in neurodegenerative disease models.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic viability. Preliminary studies indicate that the compound exhibits favorable absorption and distribution characteristics, with moderate metabolic stability. Further research is needed to elucidate its full pharmacokinetic profile.
Comparative Analysis of Related Compounds
| Compound Name | Binding Affinity (D(2) Receptor) | Binding Affinity (5-HT(1A) Receptor) | Observed Effects |
|---|---|---|---|
| N-(2-Aminoethyl)-1-naphthylacetamide | Low | Moderate | Potential antidepressant effects |
| 2-(1-naphthyl)ethylamine | Significant | High | Antidepressant and neuroprotective |
| 2-(2-naphthyl)ethylamine | Minimal | Low | Limited receptor interaction |
Q & A
Q. Basic
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to identify aromatic protons (δ 7.8–8.2 ppm) and ethylenediamine methylene groups (δ 3.1–3.5 ppm).
- Mass Spectrometry (ESI-MS) : Confirm the molecular ion peak at m/z 259.17 ([M+H]+) and fragmentation patterns consistent with the naphthylacetamide backbone.
- Reverse-Phase HPLC : Employ a C18 column (e.g., Phenomenex Luna, 5 μm) with a 0.1% trifluoroacetic acid (TFA)/acetonitrile gradient to achieve >97.0% purity, as validated for nitrogen oxide assay standards .
How should researchers store this compound to ensure long-term stability?
Q. Basic
- Storage Conditions :
- Store at +5°C in airtight, light-resistant containers under a nitrogen atmosphere to prevent hydrolysis and oxidation.
- Monitor moisture content via Karl Fischer titration (<0.5% recommended).
- Stability Assessment :
What advanced methodologies detect this compound as a trace impurity in pharmaceutical formulations like decongestants?
Q. Advanced
- Detection Strategies :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use hydrophilic interaction liquid chromatography (HILIC, e.g., Waters Acquity BEH) with multiple reaction monitoring (MRM) transitions for specificity (LOQ ≤0.1%).
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl) and oxidative (3% H2O2) conditions to validate stability-indicating methods and identify degradation pathways .
How can this compound be applied in molecularly imprinted polymer (MIP) synthesis to enhance analyte selectivity?
Q. Advanced
- Functional Monomer Design :
- The ethylenediamine group provides hydrogen-bonding sites, while the naphthyl moiety enables π-π interactions with aromatic targets (e.g., peptides).
- Optimize cross-linker ratios (e.g., 70–80 mol% ethylene glycol dimethacrylate) to balance rigidity and binding capacity.
- Evaluate selectivity via Scatchard analysis, achieving 40% higher affinity for target analytes compared to non-aromatic monomers .
How can researchers resolve contradictions in bioactivity data across different in vitro models?
Q. Advanced
- Key Strategies :
- Assay Standardization : Use serum-free conditions and consistent cell lines (e.g., HepG2 vs. Caco-2) to minimize variability.
- Orthogonal Validation : Compare MTT assay results with apoptosis markers (e.g., Annexin V/propidium iodide via flow cytometry).
- Impurity Profiling : Quantify residual solvents (e.g., acetonitrile via GC-MS) and adjust bioactivity calculations for batch-specific impurity levels .
What chromatographic systems are optimal for separating this compound from structurally related impurities?
Q. Basic
- HPLC Conditions :
- Column: C18 (250 × 4.6 mm, 5 μm).
- Mobile Phase: Gradient of 0.1% TFA in water and acetonitrile (10% → 90% over 20 min).
- Detection: UV at 254 nm for baseline separation of dimerization byproducts and unreacted starting materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
